4-(2-{3-[(4-bromophenyl)carbonyl]-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide
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Overview
Description
4-(2-{3-[(4-bromophenyl)carbonyl]-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethoxyphenyl group, and a benzenesulfonamide moiety. It has been studied for its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 4-(2-{3-[(4-bromophenyl)carbonyl]-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the core pyrrole structure, followed by the introduction of the bromophenyl and dimethoxyphenyl groups. The final step involves the sulfonation of the compound to introduce the benzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-{3-[(4-bromophenyl)carbonyl]-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor.
Medicine: Preliminary studies suggest it may have anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Compared to other sulfonamide derivatives, 4-(2-{3-[(4-bromophenyl)carbonyl]-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide is unique due to its specific combination of functional groups. Similar compounds include:
4-(4-bromophenyl)-thiazol-2-amine derivatives: Known for their antimicrobial and anticancer activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: Studied for their pharmacological activities. These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C27H25BrN2O7S |
---|---|
Molecular Weight |
601.5 g/mol |
IUPAC Name |
4-[2-[(3E)-3-[(4-bromophenyl)-hydroxymethylidene]-2-(2,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C27H25BrN2O7S/c1-36-19-9-12-21(22(15-19)37-2)24-23(25(31)17-5-7-18(28)8-6-17)26(32)27(33)30(24)14-13-16-3-10-20(11-4-16)38(29,34)35/h3-12,15,24,31H,13-14H2,1-2H3,(H2,29,34,35)/b25-23+ |
InChI Key |
SJHGJYAWYNAZDS-WJTDDFOZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N)OC |
Origin of Product |
United States |
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